

1-(2-Bromoethyl)-4-fluorobenzene structure and reactivity explained

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-fluorobenzene

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An In-depth Technical Guide to **1-(2-Bromoethyl)-4-fluorobenzene**: Structure, Reactivity, and Applications

Abstract

1-(2-Bromoethyl)-4-fluorobenzene is a key fluorinated building block in organic synthesis, prized for its dual functionality.[1] The presence of a reactive bromoethyl group and an electronically modified fluorophenyl ring makes it an important intermediate in the development of complex molecules, particularly within the pharmaceutical and material science sectors.[1] This document provides a comprehensive overview of its structure, physical and chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development.

Molecular Structure and Properties

1-(2-Bromoethyl)-4-fluorobenzene, with the CAS number 332-42-3, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a fluorine atom at the para-position (position 4) and a 2-bromoethyl group at position 1.[3] This unique arrangement of a stable fluoroaromatic core and a reactive alkyl halide side chain is central to its synthetic utility.

Chemical Structure

The IUPAC name for this compound is **1-(2-bromoethyl)-4-fluorobenzene**. It is also known by several synonyms, including 4-Fluorophenethyl bromide and 1-Bromo-2-(4-fluorophenyl)ethane.[3][4]

Molecular Formula: C₈H₈BrF[2]

Molecular Weight: 203.05 g/mol [2][5]

Physicochemical Properties

The physical and chemical properties of **1-(2-Bromoethyl)-4-fluorobenzene** are summarized in the table below. It is typically a clear, colorless to light yellow liquid or a low-melting solid.[6][7]

Property	Value	Reference
CAS Number	332-42-3	[2]
Boiling Point	100-104 °C at 15 mm Hg	[2][6][8]
Density	1.4498 g/mL at 25 °C	[2][6][8]
Refractive Index (n _{20/D})	1.534	[2][6][8]
Flash Point	200 °F (93.3 °C)	[6][7]
Storage Temperature	Room Temperature, Sealed in dry conditions	[6][7]

Spectroscopic Data

The structure of **1-(2-Bromoethyl)-4-fluorobenzene** can be confirmed using spectroscopic methods. The ¹H-NMR data is particularly informative for identifying the protons on the ethyl chain and the aromatic ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J)
7.15-7.18	m	2H	Ar-H (ortho to -CH ₂ CH ₂ Br)	
6.98-7.03	m	2H	Ar-H (ortho to -F)	
3.54	t	2H	-CH ₂ Br	8 Hz
3.14	t	2H	-CH ₂ CH ₂ Br	8 Hz
Solvent: CDCl ₃ , Frequency: 400 MHz[6]				

Reactivity and Chemical Profile

The reactivity of **1-(2-Bromoethyl)-4-fluorobenzene** is governed by its two distinct functional components: the bromoethyl side chain and the fluorinated aromatic ring. This dual nature allows for selective and stepwise chemical transformations.

Reactivity of the Bromoethyl Group

The primary reactive site of the molecule is the bromoethyl group.[1] The carbon atom attached to the bromine is electrophilic, making it highly susceptible to nucleophilic substitution reactions. Bromine is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block for extending molecular frameworks.

Reactivity of the Fluorophenyl Group

The fluorine atom significantly influences the reactivity of the benzene ring.[9]

- Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene.[9]

- **Resonance Effect:** Conversely, fluorine can donate electron density to the ring via resonance (+R effect). This effect directs incoming electrophiles to the ortho and para positions.^[10] Since the para position is already occupied, EAS reactions on this molecule would primarily yield ortho-substituted products.
- **Nucleophilic Aromatic Substitution (S_NAr):** The strong electron-withdrawing nature of fluorine can activate the ring for S_NAr reactions, although this is less common compared to rings with stronger activating groups like nitro groups.

The interplay between the leaving group ability of bromine on the side chain and the electronic effects of fluorine on the ring allows chemists to construct complex molecules with high precision.^{[1][9]}

Synthesis and Experimental Protocols

1-(2-Bromoethyl)-4-fluorobenzene is typically synthesized from its corresponding alcohol, 4-fluorophenylethanol. A common and high-yielding method involves reaction with triphenylphosphine and N-bromosuccinimide.

Synthesis of 1-(2-Bromoethyl)-4-fluorobenzene from 4-Fluorophenylethanol

This protocol describes the conversion of the alcohol to the alkyl bromide.

Reaction: 4-Fluorophenylethanol → **1-(2-Bromoethyl)-4-fluorobenzene**

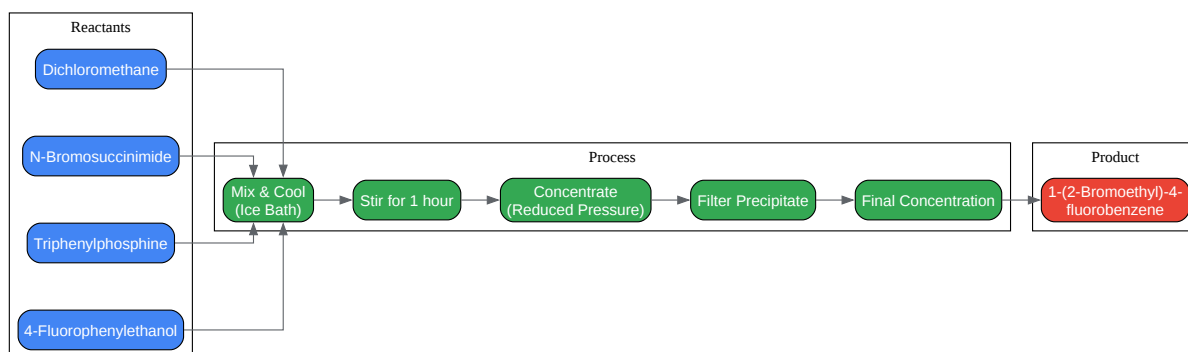
Reagents and Equipment:

- 4-Fluorophenylethanol (100 g)
- Triphenylphosphine (222 g)
- N-bromosuccinimide (NBS) (151 g)
- Dichloromethane (CH₂Cl₂) (1 L)
- Reaction flask

- Ice bath
- Magnetic stirrer
- Rotary evaporator

Procedure:

- A solution of 4-fluorophenylethanol (100 g) in dichloromethane (1 L) is prepared in a suitable reaction flask.
- The flask is cooled in an ice bath.
- Triphenylphosphine (222 g) and N-bromosuccinimide (151 g) are added sequentially to the cooled solution while maintaining continuous stirring.^{[2][6]}
- The reaction is stirred for 1 hour under these cooled conditions.^{[2][6]}
- Upon completion, the resulting solution is concentrated under reduced pressure using a rotary evaporator.
- The precipitated crystals (triphenylphosphine oxide) are removed by filtration.
- The filtrate is further concentrated to yield the target product, **1-(2-Bromoethyl)-4-fluorobenzene**, as a colorless oil (133 g, 92% yield).^{[2][6]}



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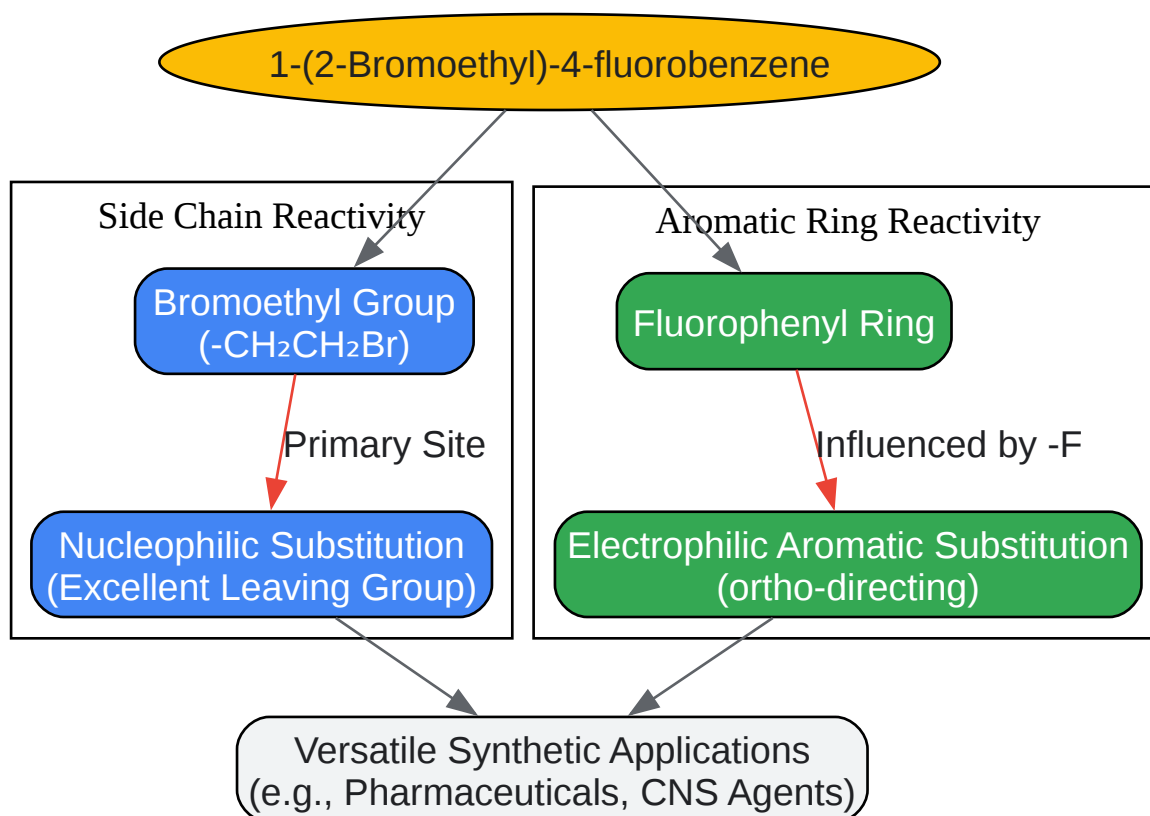
Caption: Synthesis workflow for **1-(2-Bromoethyl)-4-fluorobenzene**.

Applications in Drug Development and Research

The unique structural features of **1-(2-Bromoethyl)-4-fluorobenzene** make it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

- **Pharmaceutical Intermediates:** It is a key building block for a variety of active pharmaceutical ingredients (APIs).^[1] The incorporation of a fluorine atom can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a drug molecule to its target receptor.^[1]
- **CNS Agents:** The compound is particularly useful in the discovery of drugs targeting the central nervous system (CNS).^{[1][6]}

- Specific Applications: It serves as an intermediate in the production of protein A mimetics and serotonin antagonists.[6]
- Organic Synthesis: More broadly, the bromoethyl group provides a reactive handle for various coupling and substitution reactions, allowing chemists to construct complex molecular architectures with tailored properties.[1]



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Caption: Logical relationship of reactive sites in the molecule.

Conclusion

1-(2-Bromoethyl)-4-fluorobenzene is a strategically important chemical intermediate whose value is derived from the distinct and complementary reactivity of its bromoethyl and fluorophenyl moieties. Its utility in providing a robust platform for building molecular complexity ensures its continued relevance in pharmaceutical research, drug development, and fine chemical synthesis. The reliable synthesis and well-understood reactivity profile make it an indispensable tool for medicinal and organic chemists.

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